N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide is a complex organic compound that features a thiazole ring and a thiophene ring. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The thiophene ring, on the other hand, is a sulfur-containing heterocycle that is often found in various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The thiophene ring can be introduced through a bromination reaction using N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, often involving high-pressure and high-temperature conditions to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of organic materials and dyes.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The thiophene ring can intercalate with DNA, disrupting its function and leading to cell death. These interactions make the compound effective against a range of biological targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide
- N-(5-acetyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide
Uniqueness
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide is unique due to the presence of both the acetyl and phenyl groups on the thiazole ring, which can enhance its biological activity and specificity. The bromine atom on the thiophene ring also provides a site for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S2/c1-9(20)14-13(10-5-3-2-4-6-10)18-16(23-14)19-15(21)11-7-8-12(17)22-11/h2-8H,1H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFRDLYUXHVDMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)Br)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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